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Compound of Interest

Compound Name:
3-Ethoxy-4-hydroxy-5-

iodobenzaldehyde

CAS No.: 6312-82-9

Cat. No.: B1593990 Get Quote

Introduction
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a substituted aromatic aldehyde with significant

potential in pharmaceutical and organic synthesis. Its structure, featuring an ethoxy group, a

hydroxyl group, an iodine atom, and an aldehyde functional group on a benzene ring, imparts

unique chemical properties that make it a valuable building block. Accurate and comprehensive

characterization of this compound is paramount for ensuring its purity, confirming its identity,

and understanding its behavior in various applications, from drug development to materials

science.

This application note provides a detailed guide for researchers, scientists, and drug

development professionals on the analytical methodologies for the thorough characterization of

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. The protocols herein are designed to be robust

and self-validating, with an emphasis on the rationale behind experimental choices to ensure

scientific integrity and reproducibility.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-Ethoxy-4-hydroxy-5-
iodobenzaldehyde is essential for selecting appropriate analytical techniques and interpreting
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the resulting data.

Property Value Source

Molecular Formula C₉H₉IO₃ [1]

Molecular Weight 292.07 g/mol [1]

Appearance
Colourless to light yellow

powder/crystal
[2]

Melting Point 137–138 °C [3]

Chromatographic Analysis: Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of 3-Ethoxy-4-
hydroxy-5-iodobenzaldehyde and for separating it from potential impurities or starting

materials.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile and thermally sensitive

compounds like 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. A reverse-phase method is

typically employed due to the compound's moderate polarity.

A C18 column is chosen for its versatility and strong retention of aromatic compounds. The

mobile phase, consisting of acetonitrile and water with a phosphoric acid modifier, ensures

good peak shape and resolution. Acetonitrile is a common organic modifier providing good

elution strength, while phosphoric acid helps to suppress the ionization of the phenolic hydroxyl

group, leading to sharper, more symmetrical peaks.[4]

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

Solvent A: Water with 0.1% Phosphoric Acid
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Solvent B: Acetonitrile with 0.1% Phosphoric Acid

Gradient Elution:

0-20 min: 30% B to 80% B

20-25 min: 80% B

25-30 min: 80% B to 30% B

30-35 min: 30% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 286 nm.[3]

Injection Volume: 10 µL.

Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the initial

mobile phase composition (30% Acetonitrile/70% Water). Filter through a 0.45 µm syringe

filter before injection.

The purity of the sample is determined by the area percentage of the main peak in the

chromatogram. A single, sharp peak is indicative of a high-purity sample. The retention time

serves as a qualitative identifier under the specified conditions.

Sample Preparation HPLC Analysis Data Processing

Weigh Sample Dissolve in Mobile Phase Filter (0.45 µm) Inject into HPLC10 µL injection Separation on C18 Column UV Detection (286 nm) Generate Chromatogram Calculate Peak Area % Final ReportPurity Assessment
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Caption: HPLC workflow for purity analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. While 3-Ethoxy-
4-hydroxy-5-iodobenzaldehyde has a relatively high melting point, it can be analyzed by GC,

often after derivatization to increase its volatility and thermal stability.[5]

The phenolic hydroxyl group can cause peak tailing on standard non-polar GC columns.

Silylation is a common derivatization technique for such compounds, replacing the active

hydrogen with a trimethylsilyl (TMS) group, which reduces polarity and increases volatility.[5] A

non-polar capillary column like a DB-5ms is appropriate for separating a wide range of organic

molecules.

Derivatization:

In a vial, dissolve ~1 mg of the sample in 200 µL of dry pyridine.

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS).

Cap the vial tightly and heat at 70 °C for 30 minutes.

Cool to room temperature before injection.

Instrumentation: A standard GC-MS system.

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x

0.25 mm ID, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Injector Temperature: 280 °C.

Injection Mode: Split (e.g., 20:1 ratio).

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.

Hold: 10 minutes at 280 °C.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

The GC will provide the retention time of the derivatized compound. The mass spectrum will

show the molecular ion peak of the TMS-derivatized compound and a characteristic

fragmentation pattern that can be used to confirm the structure.

Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques are crucial for the unambiguous identification and structural

confirmation of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.

DMSO-d₆ is an excellent solvent for this compound, capable of dissolving it and exchanging

with the acidic phenolic proton, which can be observed in the ¹H NMR spectrum. A

concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in about 0.6-0.7 mL of

solvent provides a good balance between signal intensity and spectral resolution.[6]

Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

For ¹³C NMR, dissolve 50-75 mg of the sample in ~0.7 mL of DMSO-d₆.
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Transfer the solution to a 5 mm NMR tube.[7]

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

Parameters:

¹H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Proton-decoupled pulse program, longer acquisition time or more scans may be

necessary due to the lower natural abundance of ¹³C.

The expected chemical shifts (δ) and multiplicities for 3-Ethoxy-4-hydroxy-5-
iodobenzaldehyde are as follows[3]:

¹H NMR (500 MHz, DMSO-d₆):

δ 10.49 (s, 1H): Phenolic hydroxyl proton (-OH). A broad singlet due to hydrogen bonding

and exchange.

δ 9.73 (s, 1H): Aldehyde proton (-CHO). A sharp singlet.

δ 7.86 (d, J=1.8 Hz, 1H): Aromatic proton (H-6). A doublet due to coupling with H-2.

δ 7.39 (d, J=1.7 Hz, 1H): Aromatic proton (H-2). A doublet due to coupling with H-6.

δ 4.15 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). A quartet due

to coupling with the methyl protons.

δ 1.37 (t, J=7.3 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). A triplet due to

coupling with the methylene protons.

¹³C NMR (125 MHz, DMSO-d₆):

δ 190.3: Aldehyde carbon (C-1').

δ 152.4: Aromatic carbon attached to the hydroxyl group (C-4).

δ 146.4: Aromatic carbon attached to the ethoxy group (C-3).
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δ 134.5: Aromatic carbon (C-6).

δ 130.0: Aromatic carbon attached to the aldehyde group (C-1).

δ 111.2: Aromatic carbon (C-2).

δ 84.2: Aromatic carbon attached to iodine (C-5).

δ 64.6: Methylene carbon of the ethoxy group (-OCH₂CH₃).

δ 14.4: Methyl carbon of the ethoxy group (-OCH₂CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR) is a rapid and convenient method for analyzing solid

powder samples with minimal preparation.[2] It provides high-quality spectra comparable to

traditional transmission methods.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond

crystal).

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR

crystal.

Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect

the spectrum over a range of 4000-400 cm⁻¹.

Background: Collect a background spectrum of the clean, empty ATR crystal before

analyzing the sample.

Key vibrational frequencies (ṽmax) confirm the presence of the characteristic functional

groups[3]:

3204 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

2979 cm⁻¹: C-H stretching of the ethoxy group (CH₂, CH₃).
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1664 cm⁻¹ (strong): C=O stretching of the aldehyde group.

1568 cm⁻¹: C=C stretching of the aromatic ring.

1174 cm⁻¹: C-O stretching of the ether linkage.

581 cm⁻¹: C-I stretching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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